N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a thiophene-2-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones. The methoxyethyl group can be introduced via alkylation reactions, and the thiophene-2-sulfonamide group can be added through sulfonation and subsequent amide formation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The benzofuran and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions on the benzofuran ring can introduce various functional groups .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and thiophene sulfonamides. Examples are:
2-benzofuran-1(3H)-one: A benzofuran derivative with a ketone group.
Thiophene-2-sulfonamide: A simpler sulfonamide derivative of thiophene.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-19-14(10-16-22(17,18)15-7-4-8-21-15)13-9-11-5-2-3-6-12(11)20-13/h2-9,14,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYNXNKMLJBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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